molecular formula C25H25N3O4S B2785092 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1189690-42-3

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No. B2785092
CAS RN: 1189690-42-3
M. Wt: 463.55
InChI Key: IJGFPFCXENQVJU-UHFFFAOYSA-N
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Description

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound has not been directly mentioned in the research articles. However, exploring the synthesis and biological evaluation of related compounds can provide insights into potential applications and methodologies that might be applicable to the compound of interest. For instance, the synthesis of novel heterocyclic compounds, including thiazolopyrimidines derived from visnaginone and khellinone, has been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds have shown significant activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, suggesting a potential pathway for the development of new therapeutic agents.

Antimicrobial Activities

Research on the structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones has revealed that some derivatives exhibit mild antimicrobial activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). This underscores the potential of pyrimidine derivatives in developing new antimicrobial agents.

Enhanced Dienophilicity

The study on stabilised 2,3‐Pyridyne reactive intermediates highlights the enhanced dienophilicity of certain analogues, which can be trapped in situ in a [4+2] cycloaddition reaction (Connon & Hegarty, 2004). This property could be useful in the synthesis of complex organic molecules, potentially including the compound of interest.

Anti-Inflammatory and Analgesic Activity

Another study on the synthesis of new Visnagen and Khellin Furochromone Pyrimidine Derivatives has shown that these compounds exhibit promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011). This suggests that similar pyrimidine derivatives could have therapeutic applications.

Selective Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity, indicating their potential in treating complications related to diabetes (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).

Antifungal Effects

The antifungal effect of certain pyrimidin-2-amine derivatives against important types of fungi like Aspergillus terreus and Aspergillus niger has been studied, showing potential for development into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15(2)31-20-11-7-18(8-12-20)24-26-22(16(3)32-24)14-33-25-27-21(13-23(29)28-25)17-5-9-19(30-4)10-6-17/h5-13,15H,14H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGFPFCXENQVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

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